molecular formula C11H18N2 B082026 N1-Benzyl-N1-methylpropane-1,3-diamine CAS No. 13910-49-1

N1-Benzyl-N1-methylpropane-1,3-diamine

Cat. No. B082026
CAS RN: 13910-49-1
M. Wt: 178.27 g/mol
InChI Key: LZQYISZOMMPPIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N1-Benzyl-N1-methylpropane-1,3-diamine” often involves multistep reactions starting from readily available amines and aldehydes or ketones. The preparation of diamine derivatives can be achieved through various synthetic routes, including reductive amination, alkylation, and nucleophilic substitution reactions. For instance, compounds like N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine are synthesized in steps from commercially available starting materials, showcasing the versatility of diamine synthesis methods (Ciber et al., 2023).

Molecular Structure Analysis

The molecular structure of diamines plays a crucial role in their chemical behavior and applications. Structural analysis, including X-ray crystallography and NMR spectroscopy, helps in understanding the conformation and electronic distribution within the molecule. For example, studies on diamine complexes have provided insights into their coordination chemistry and the impact of substituents on their structural properties (Pariya et al., 1996).

Chemical Reactions and Properties

Diamines are reactive molecules that participate in various chemical reactions, such as the formation of Schiff bases, coupling reactions, and the synthesis of heterocycles. Their reactivity towards acids, aldehydes, and isocyanates makes them valuable building blocks in organic synthesis. Research on diamines like N1-Arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines highlights their potential as intermediates in the development of novel compounds with specific biological activities (Dauban et al., 2000).

Scientific Research Applications

  • Catalysis in Organic Reactions : The chiral catalysts derived from N1-benzyl substituted 1,3-diamine, such as in the addition of diethylzinc to aryl aldehydes, have been investigated. These catalysts showed potential in promoting reactions, though with low enantiomeric excesses (Pini et al., 1993).

  • Inhibitory Action in Biological Systems : A study explored the inhibitory effect of 4-Methyl-N1-(3-phenyl-propyl)-benzene-1,2-diamine (JSH-23) on nuclear factor-kappaB transcriptional activity in macrophages, highlighting its potential in controlling inflammatory responses (Shin et al., 2004).

  • Metal Complex Synthesis : The compound has been used in the synthesis of metal complexes. For instance, studies have reported the synthesis of Cd(II) Schiff-base macrocyclic N3O2 complexes using diamine derivatives (Keypour et al., 2008).

  • Polymer Science : In polymer science, studies have focused on the synthesis and characterization of conducting copolymers of thiophene derivatives with N1,N2-bis(thiophen-3-ylmethylene)benzene-1,2-diamine and its derivatives (Turac et al., 2014).

  • Corrosion Inhibition : Research has also been conducted on the use of diamine aromatic epoxy pre-polymers for corrosion inhibition of carbon steel in acidic media, highlighting the application of these compounds in material science (Dagdag et al., 2019).

properties

IUPAC Name

N'-benzyl-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(9-5-8-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQYISZOMMPPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407174
Record name N~1~-Benzyl-N~1~-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Benzyl-N1-methylpropane-1,3-diamine

CAS RN

13910-49-1
Record name N1-Methyl-N1-(phenylmethyl)-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13910-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Benzyl-N~1~-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopropyl)(benzyl)methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Lucidi - 2017 - iris.uniroma1.it
Our investigation of quinazolines as H3K9 methyltransferase/demethylase or DNMT inhibitors led us to identify MC3774, a Lys-mimicking derivative displaying dual G9a …
Number of citations: 2 iris.uniroma1.it

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